(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride
Description
(2R)-2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a chiral compound featuring a piperazine ring substituted with a methyl group at the 4-position and a propanoic acid moiety at the 2-position of the central carbon. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical synthesis applications. Piperazine derivatives are widely utilized in drug design due to their ability to modulate pharmacokinetic properties, such as bioavailability and metabolic stability .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H18Cl2N2O2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H/t7-;;/m1../s1 |
InChI Key |
PKNRKZSHJWXBRW-XCUBXKJBSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N1CCN(CC1)C.Cl.Cl |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Alkylation of 4-Methylpiperazine
This method involves the stereoselective alkylation of 4-methylpiperazine with a chiral propanoic acid derivative. For example, (R)-2-bromopropanoic acid is reacted with 4-methylpiperazine in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 12–24 hours. The reaction is catalyzed by a base like triethylamine to deprotonate the piperazine nitrogen, facilitating nucleophilic substitution. The enantiomeric excess (ee) of the product depends on the chiral purity of the starting bromoacid and the absence of racemization during the reaction.
Resolution of Racemic Mixtures
An alternative approach starts with racemic 2-(4-methylpiperazin-1-yl)propanoic acid, followed by chiral resolution. Diastereomeric salt formation using chiral resolving agents such as (1S)-(+)-10-camphorsulfonic acid enables separation via fractional crystallization. This method, though effective, suffers from lower yields (40–60%) compared to asymmetric synthesis.
Key Reaction Steps and Optimization
Protection of Functional Groups
To prevent unwanted side reactions, the carboxylic acid group is often protected as a methyl or tert-butyl ester during alkylation. For instance, methyl (R)-2-bromopropanoate is used in place of the free acid, with subsequent hydrolysis using aqueous HCl or NaOH to regenerate the carboxylic acid.
Solvent and Temperature Effects
Optimal yields (75–85%) are achieved in DMF or acetonitrile at 70°C. Elevated temperatures (>90°C) risk racemization, while lower temperatures (<50°C) prolong reaction times. Polar solvents enhance the solubility of 4-methylpiperazine, a weakly basic amine (pKa ~9.5).
Table 1: Comparison of Reaction Conditions
| Step | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Alkylation | DMF | 70 | 82 | 98 |
| Ester Hydrolysis | H2O/EtOH | 25 | 95 | – |
| Chiral Resolution | MeOH | 0–5 | 55 | 99 |
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base is treated with hydrochloric acid (2 equivalents) in ethanol or isopropanol. The reaction is exothermic, requiring controlled addition at 0–5°C to prevent decomposition. The resulting precipitate is filtered and washed with cold ether to remove excess HCl.
Crystallization Techniques
Recrystallization from ethanol/water (9:1) yields needle-shaped crystals with >99% purity. The dihydrochloride salt exhibits high solubility in water (>200 mg/mL) and methanol (>50 mg/mL), making it suitable for pharmaceutical formulations.
Analytical Characterization
Spectroscopic Methods
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a sharp melting point at 218–220°C, consistent with a crystalline dihydrochloride salt.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Agents
Research indicates that derivatives of (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride have been evaluated for their anticancer properties. For instance, studies have shown that compounds derived from piperazine structures exhibit promising activity against various cancer cell lines. The synthesis of propanamide derivatives bearing piperazine moieties has resulted in compounds with low IC₅₀ values, indicating strong anticancer potential compared to established chemotherapeutics like doxorubicin .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders, including anxiety and depression. Piperazine derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation. Investigations into the pharmacological profiles of these compounds are ongoing, aiming to elucidate their effects on neurotransmitter systems .
Cardiovascular Health
Piperazine-substituted carboxylic acids, similar to this compound, have been explored for their ability to manage lipid levels and thrombocyte function. Such compounds could potentially be developed into treatments for conditions related to high cholesterol and blood clotting disorders .
Case Study 1: Anticancer Activity
A study evaluated a series of piperazine derivatives, including those related to this compound, for their anticancer efficacy against lung cancer cell lines. The results demonstrated that certain analogs inhibited cell growth significantly, suggesting their potential as novel anticancer agents .
Case Study 2: Neurological Effects
In a pharmacological assessment of piperazine derivatives, researchers found that compounds influenced serotonin receptor activity, leading to behavioral changes in animal models indicative of anxiolytic effects. This supports the hypothesis that this compound could be beneficial in treating anxiety disorders .
Mechanism of Action
The mechanism of action of (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Chirality: The (R)-configuration in the parent compound may confer stereoselective interactions with biological targets, unlike non-chiral analogs like the 2-methyl derivative .
Ester vs. Acid: The ester analog () may act as a prodrug, improving absorption before hydrolysis to the active acid form .
Salt Form : All compounds are dihydrochloride salts, ensuring improved aqueous solubility critical for formulation .
Biological Activity
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride, with the CAS number 2059993-02-9, is a compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The chemical formula for this compound is C8H18Cl2N2O2. It features a piperazine ring, which is known to influence pharmacological activity due to its ability to interact with various biological targets.
Biological Activity
Research indicates that the compound may exhibit a range of biological activities:
- Neurotransmitter Modulation : Compounds similar to (2R)-2-(4-methylpiperazin-1-yl)propanoic acid have been shown to modulate serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
- Anti-inflammatory Properties : Some studies suggest that related compounds can inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
- Antitumor Activity : Preliminary investigations into piperazine derivatives indicate potential cytotoxic effects against various cancer cell lines, suggesting that (2R)-2-(4-methylpiperazin-1-yl)propanoic acid could have therapeutic applications in oncology.
Research Findings
A review of available literature reveals several key studies:
- Study on Cytosolic Phospholipase A2α Inhibition : A related compound was evaluated for its ability to inhibit cPLA2α, an enzyme involved in inflammatory processes. The study demonstrated significant inhibitory activity, suggesting that (2R)-2-(4-methylpiperazin-1-yl)propanoic acid may share similar properties .
- Pharmacokinetic Profile : The pharmacokinetics of piperazine derivatives often show favorable absorption and distribution characteristics, which may apply to this compound as well. Specific data on bioavailability and metabolism remain to be fully elucidated.
Case Studies
Several case studies have highlighted the biological effects of piperazine-based compounds:
Q & A
Basic: What are the optimized synthetic routes for (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the piperazine-propanoic acid backbone via nucleophilic substitution or coupling reactions under controlled pH (6.5–7.5) and temperature (60–80°C) .
- Step 2: Chiral resolution to isolate the (2R)-enantiomer using chiral stationary phase HPLC or enzymatic methods .
- Step 3: Salt formation (dihydrochloride) by treating the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .
Key Considerations: - Monitor reaction progress with TLC or LC-MS to avoid byproducts.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Advanced: How can contradictory NMR data for this compound be resolved during structural confirmation?
Methodological Answer:
Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from:
- Dynamic stereochemistry: Use variable-temperature NMR to detect conformational changes .
- Impurity interference: Compare with reference standards (e.g., EP/BP impurity markers, as in ) or employ 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Deuterated solvent effects: Test in multiple solvents (D₂O, DMSO-d₆) to confirm peak consistency .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm chiral centers and piperazine ring substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for exact mass verification (e.g., m/z 265.1543 for [M+H]⁺) .
- Elemental Analysis: Validate stoichiometry (C, H, N, Cl) within ±0.4% deviation .
- X-ray Crystallography: For absolute stereochemical confirmation if chiral purity is disputed .
Advanced: How should researchers design experiments to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies:
- Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC every 30 days .
- Monitor pH in aqueous solutions (target pH 3–5 for dihydrochloride stability) .
- Light Sensitivity: Conduct ICH Q1B photostability testing using UV/visible light exposure .
- Data Interpretation: Use Arrhenius modeling to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the piperazine ring) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Engineering Controls: Use fume hoods for synthesis/purification steps to minimize inhalation risks .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles mandatory .
- Emergency Measures: Immediate eye wash (15 min flushing) and decontamination showers for skin contact .
- Waste Disposal: Neutralize acidic residues before disposal in accordance with EPA guidelines .
Advanced: How does the compound interact with biological targets, and how can these interactions be validated?
Methodological Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding to kinase domains or GPCRs linked to the piperazine moiety .
- In Vitro Assays:
- Measure IC₅₀ values in enzyme inhibition assays (e.g., carboxypeptidase B interaction studies, as in ).
- Validate selectivity via counter-screening against related targets (e.g., serotonin receptors) .
- Contradiction Management: Address off-target effects by synthesizing analogs with modified substituents (e.g., methyl group on piperazine) and comparing activity profiles .
Basic: What are the recommended storage conditions to maintain compound integrity?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
- Solubility Considerations: Lyophilize for long-term storage; reconstitute in degassed, deionized water before use .
- Purity Monitoring: Perform quarterly HPLC checks (≥98% purity threshold) .
Advanced: How can researchers mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, HCl stoichiometry) .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Data Reconciliation: Compare NMR/LC-MS profiles across batches and adjust purification protocols (e.g., gradient elution in HPLC) .
Table 1: Key Analytical Parameters for Quality Assessment
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Chiral Purity | Chiral HPLC | ≥99% ee | |
| Chloride Content | Ion Chromatography | 18–22% (w/w) | |
| Residual Solvents | GC-FID | <500 ppm (ethanol) | |
| Heavy Metals | ICP-MS | <10 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
